molecular formula C12H12O3 B3167407 ethyl 3-(prop-2-yn-1-yloxy)benzoate CAS No. 91920-00-2

ethyl 3-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B3167407
CAS No.: 91920-00-2
M. Wt: 204.22 g/mol
InChI Key: CNYSDURIQAHATK-UHFFFAOYSA-N
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Description

Ethyl 3-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom of the hydroxyl group is replaced by a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(prop-2-yn-1-yloxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzoic acid is replaced by the prop-2-yn-1-yloxy group. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The prop-2-yn-1-yloxy group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 3-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(prop-2-yn-1-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(prop-2-yn-1-yloxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-(prop-2-yn-1-yloxy)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

    Ethyl 3-(prop-2-yn-1-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Ethyl 3-(prop-2-yn-1-yloxy)benzyl alcohol: Similar structure but with an alcohol group instead of an ester group.

Properties

IUPAC Name

ethyl 3-prop-2-ynoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-15-11-7-5-6-10(9-11)12(13)14-4-2/h1,5-7,9H,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYSDURIQAHATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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